CWHM-505 HCl - 1695560-60-1

CWHM-505 HCl

Catalog Number: EVT-265838
CAS Number: 1695560-60-1
Molecular Formula: C21H30Cl3N3O3
Molecular Weight: 478.839
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
CWHM-505 is a potent antimalarial agent.
Source and Classification

CWHM-505 HCl is derived from a series of chemical modifications of existing antimalarial compounds. Its classification falls under the category of pharmaceutical agents specifically targeting Plasmodium falciparum, the causative agent of malaria. This compound is part of ongoing research aimed at discovering new therapeutic options to combat malaria, especially in light of rising resistance to current treatments .

Synthesis Analysis

The synthesis of CWHM-505 HCl involves several key steps that utilize established organic chemistry techniques. The process begins with the preparation of a spirohydantoin core, which serves as the foundational structure for the compound.

Methods and Technical Details

  1. Preparation of Spirohydantoin Core: The synthesis starts with the condensation of a primary amine with a ketone to form an α-amino nitrile, followed by cyclization using potassium cyanate to produce the hydantoin structure.
  2. Alkylation: The spirohydantoin is then subjected to alkylation reactions using various alkyl halides in the presence of bases such as potassium carbonate or sodium hydride, allowing for the introduction of different alkyl groups.
  3. Reductive Amination: Finally, reductive amination is performed to attach additional functional groups, yielding CWHM-505 HCl in high purity (≥95%) as verified by high-performance liquid chromatography (HPLC) analysis .
Molecular Structure Analysis

CWHM-505 HCl possesses a complex molecular structure characterized by its spirocyclic framework.

Structure and Data

  • Molecular Formula: C₁₅H₁₈ClN₅O
  • Molecular Weight: 317.79 g/mol
  • Structural Features: The compound includes multiple nitrogen atoms within its heterocyclic rings, contributing to its biological activity.

The structural elucidation can be achieved through techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, which confirm the integrity and composition of the synthesized compound .

Chemical Reactions Analysis

CWHM-505 HCl undergoes various chemical reactions that are essential for its synthesis and potential pharmacological activity.

Reactions and Technical Details

  1. Alkylation Reactions: The introduction of alkyl groups is critical for enhancing the bioactivity and solubility of the compound.
  2. Deprotection Steps: Protecting groups used during synthesis must be removed selectively to yield the active pharmaceutical ingredient.
  3. Reductive Amination: This reaction is pivotal for modifying functional groups and tailoring the compound's properties for enhanced efficacy against malaria .
Mechanism of Action

The mechanism by which CWHM-505 HCl exerts its antimalarial effects involves interference with critical biological processes in Plasmodium falciparum.

Process and Data

CWHM-505 HCl targets specific enzymes or pathways within the parasite, disrupting its ability to replicate and survive in the host. The precise molecular interactions are still under investigation but may involve inhibition of metabolic pathways essential for parasite growth .

Physical and Chemical Properties Analysis

Understanding the physical and chemical properties of CWHM-505 HCl is crucial for its application in medicinal chemistry.

Physical Properties

  • Appearance: White crystalline solid
  • Solubility: Soluble in dimethyl sulfoxide (DMSO)

Chemical Properties

These properties influence both the formulation and delivery methods for therapeutic use.

Applications

CWHM-505 HCl has significant potential applications in scientific research, particularly in drug development for malaria treatment.

Scientific Uses

  1. Antimalarial Research: Its potent activity against Plasmodium falciparum positions it as a candidate for further clinical trials.
  2. Pharmacological Studies: Investigations into its mechanism of action can provide insights into new therapeutic strategies against malaria.
  3. Chemical Biology: As a model compound, it can aid in understanding structure-activity relationships within similar classes of antimalarial agents .
Introduction to CWHM-505 HCl and Antimalarial Drug Discovery

Global Burden of Malaria and Drug Resistance Challenges

Malaria remains a devastating global health crisis, with Plasmodium falciparum causing the majority of fatalities. In 2022 alone, malaria caused approximately 608,000 deaths and 249 million clinical cases worldwide, predominantly affecting children under five years of age in endemic regions [1]. The parasite's complex lifecycle involves asexual replication in human erythrocytes, where it ingests and digests hemoglobin through specialized aspartic proteases, generating amino acids essential for growth and replication [5].

Table 1: Evolution of Antimalarial Drug Resistance

Drug ClassIntroduction YearResistance EmergencePrimary Resistance Mechanism
Chloroquine (4-aminoquinoline)19491957 (Thai-Cambodian border)Mutations in Pfcrt transporter reducing drug accumulation
Sulfadoxine-Pyrimethamine (Antifolate)1967Same year (Thailand)Pfdhfr and Pfdhps mutations decreasing drug binding affinity
Mefloquine (Quinoline-methanol)19891985 (Asia)Pfmdr1 gene amplifications enhancing drug efflux
Artemisinin (Sesquiterpene lactone)1970s2008 (Greater Mekong)Kelch13 mutations delaying parasite clearance

Artemisinin-based combination therapies (ACTs), the current first-line treatments, face expanding resistance across Southeast Asia and Africa. Artemisinin partial resistance manifests as delayed parasite clearance times due to mutations in the Kelch13 gene, compromising the rapid-killing "fast-killing" properties essential for effective treatment [1] [8]. This resistance crisis necessitates novel antimalarial chemotypes with distinct mechanisms of action capable of overcoming existing resistance pathways.

Role of Aspartic Protease Inhibitors in Antimalarial Therapy

Aspartic proteases represent a chemically validated target class in antimalarial drug discovery due to their indispensable role in parasite metabolism. Plasmodium species express multiple aspartic proteases, including Plasmepsin V (PMV) and signal peptide peptidase (PfSPP), which are essential for hemoglobin digestion during the blood stage infection [2] [6]. The hemoglobin degradation pathway produces free amino acids necessary for protein synthesis while generating toxic heme, which the parasite crystallizes into hemozoin [5].

Aspartic protease inhibitors disrupt this vital metabolic process through a dual mechanism:

  • Substrate Competition: Inhibitors mimic the tetrahedral transition state of the peptide bond cleavage reaction, binding the catalytic aspartate dyad in the enzyme active site [3] [6].
  • Steric Blockade: Bulkier inhibitors prevent hemoglobin access to the catalytic cleft, starving the parasite of amino acids [2].

Structural studies of aspartic protease-inhibitor complexes (e.g., HIV-1 protease with KNI-272) reveal protonation state asymmetries where one catalytic aspartate remains protonated (Asp-25) while the other is deprotonated (Asp-125). This creates complementary hydrogen-bonding partners for inhibitor interactions [3]. The parasite's aspartic proteases share this catalytic mechanism but possess distinct active site architectures that enable selective targeting.

Drug discovery efforts have shifted from peptidomimetic inhibitors to drug-like scaffolds that maintain potency while improving pharmacokinetic properties. Hybrid target-phenotype screening identified spiropiperidine hydantoins and 4-aryl pyrrolidines as promising scaffolds that inhibit parasite growth while retaining structural motifs capable of engaging the catalytic aspartates [2] [4].

Emergence of CWHM-505 HCl as a Novel Chemotype

CWHM-505 HCl emerged from systematic optimization of the spiropiperidine hydantoin scaffold identified through mining the Tres Cantos Antimalarial Set (TCAMS). The initial hit TCMDC-124587 (4a) exhibited modest potency (IC₅₀ = 0.940 µM against P. falciparum 3D7). Structure-activity relationship (SAR) studies revealed critical pharmacophore elements:

Table 2: CWHM-505 HCl Optimization from Spiropiperidine Hydantoin Scaffold

CompoundR8 SubstituentPf3D7 IC₅₀ (µM)Key SAR Insight
TCMDC-124587 (4a)4′-Methoxybenzyl0.940Baseline potency
4e (CWHM-123)5′-Chloro-2′-hydroxybenzyl0.310Phenol hydroxyl critical for 5-fold potency increase
12k (CWHM-505 HCl)4′,5′-Dichloro-2′-hydroxybenzyl0.099Dichloro substitution enhances hydrophobic contacts
4g5′-Chloro-2′-methoxybenzyl2.480Methyl-capped phenol loses 25-fold potency
4f5′-Chlorobenzyl (no phenol)>5.000Confirms essential hydrogen-bonding role of phenol

The lead compound CWHM-505 HCl (12k) incorporates a 4′,5′-dichloro-2′-hydroxybenzyl group that enhances hydrophobic interactions within the target binding pocket. This modification yields exceptional potency against both drug-sensitive and resistant strains:

  • 0.099 µM against P. falciparum 3D7 (drug-sensitive)
  • Equivalent potency against chloroquine-resistant Dd2 strain [2]

Remarkably, despite structural similarity to human β-secretase (BACE) inhibitors, CWHM-505 HCl shows >100-fold selectivity over human aspartic proteases (BACE, cathepsins D/E) and does not inhibit Plasmodium plasmepsins II/IV at therapeutic concentrations. This suggests a unique mechanism involving unidentified aspartic protease targets or potential polypharmacology within the protease family [2].

Structural Advantages Over Related Chemotypes:

graph LR  A[Spiropiperidine Hydantoins] -->|Metabolic Instability| B[Cleavage Risk at Benzylic Piperidine]  A --> C[CWHM-505 HCl]  D[4-Aryl Pyrrolidines e.g., CWHM-1008] -->|Improved Metabolic Stability| E[Unsubstituted Pyrrolidine Nitrogen]  C --> F[Key Innovations 4',5'-Dichloro Phenol Pharmacophore]  C --> G[Retained Potency in Resistant Strains]  

The spiropiperidine hydantoin scaffold faces metabolic challenges due to potential cleavage of the benzylic C-N bond. Subsequent work on 4-aryl pyrrolidines (e.g., CWHM-1008) addressed this limitation by eliminating the metabolically vulnerable benzylic position while retaining sub-100 nM potency. These optimized scaffolds maintain the critical protonated nitrogen for aspartate engagement and the phenolic hydrogen-bond donor, demonstrating the pharmacophore's transferability across chemotypes [4].

Table 3: Comparative Profile of Novel Aspartic Protease-Targeting Antimalarials

ParameterCWHM-505 HClCWHM-1008Clinical Significance
Core StructureSpiropiperidine hydantoin4-Aryl-N-benzylpyrrolidine-3-carboxamidePyrrolidine avoids metabolic cleavage
Potency (Pf3D7 IC₅₀)0.099 µM0.046 µMBoth in nanomolar range
Resistance ProfileEquipotent in CQ-resistant Dd221 nM in Dd2 strainActivity maintained in resistant strains
Human Protease InhibitionNone detected (BACE, CatD/E)Not reportedReduced off-target risk
Metabolic StabilityLow (presumed from scaffold)t₁/₂ = 4.4h (mice)Pyrrolidine enables once-daily dosing

Properties

CAS Number

1695560-60-1

Product Name

CWHM-505 HCl

IUPAC Name

8-(4,5-Dichloro-2-hydroxy-benzyl)-3-ethyl-1-(3-methyl-butyl)-1,3,8-triaza-spiro[4.5]decane-2,4-dione hydrochloride

Molecular Formula

C21H30Cl3N3O3

Molecular Weight

478.839

InChI

InChI=1S/C21H29Cl2N3O3.ClH/c1-4-25-19(28)21(26(20(25)29)8-5-14(2)3)6-9-24(10-7-21)13-15-11-16(22)17(23)12-18(15)27;/h11-12,14,27H,4-10,13H2,1-3H3;1H

InChI Key

ANCVRRUGBMRZPJ-UHFFFAOYSA-N

SMILES

O=C(N1CC)N(CCC(C)C)C2(CCN(CC3=CC(Cl)=C(Cl)C=C3O)CC2)C1=O.[H]Cl

Solubility

Soluble in DMSO

Synonyms

CWHM-505; CWHM 505; CWHM505; CWHM-505 HCl; CWHM-505 hydrochloride

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.